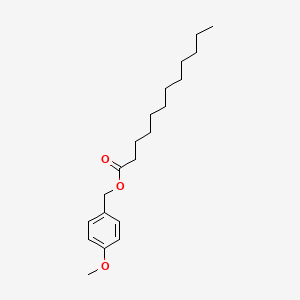
(4-Methoxyphenyl)methyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl alcohol.
Substitution: Formation of various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl laurate: Similar in structure but lacks the methoxyphenyl group.
Ethyl laurate: Another ester derivative of lauric acid with an ethyl group instead of a methoxyphenyl group.
Sucrose monolaurate: A sugar ester with lauric acid, used in food and pharmaceutical industries.
Uniqueness
(4-Methoxyphenyl)methyl laurate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and contributes to its potential antimicrobial activity. Additionally, the methoxyphenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
93980-79-1 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl dodecanoate |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3 |
InChI-Schlüssel |
DRMAPFJISUWUEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















